(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-17(11-14-12-20-18-10-6-5-9-16(14)18)19(23)22(21-13)15-7-3-2-4-8-15/h2-12,21H,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFFZJLGDFSPDU-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 1H-indole-3-carbaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyrazolone ring can be reduced to form corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds featuring the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:
- Lung Cancer
- Breast Cancer
- Colorectal Cancer
- Prostate Cancer
In vitro studies have shown that this compound exhibits significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their ability to combat bacterial and fungal infections. Various studies have demonstrated that modifications in the pyrazole structure can enhance antimicrobial efficacy, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives found that (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one exhibited a significant reduction in cell viability in MDA-MB-231 breast cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate antibacterial activity, suggesting its potential as a scaffold for developing new antibiotics .
Mechanism of Action
The mechanism of action of (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The indole group in the target compound provides distinct electronic and steric profiles compared to the 4-methylphenyl group in CAS 69707-19-3. Indole’s NH group enables hydrogen bonding, whereas methylphenyl contributes to hydrophobicity.
- Acetylation of the indole nitrogen (CAS 300839-31-0) reduces hydrogen-bonding capacity but increases metabolic stability.
Chemoinformatic Similarity
Using Tanimoto coefficients (), the target compound shares ~60–70% similarity with CAS 300839-31-0 (acetylated indole derivative) and ~40–50% with CAS 69707-19-3 (methylphenyl derivative). Lower similarity with coumarin-containing analogs (~30–40%) highlights the impact of bulky substituents.
Biological Activity
The compound (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, often referred to as an indole-pyrazolone derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure
The molecular formula of the compound is , and it features a pyrazolone core fused with an indole moiety, which is known for its biological significance. The structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that indole-pyrazolone derivatives exhibit notable anticancer properties. For instance, derivatives of this compound were evaluated against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The results indicated significant antiproliferative effects, with some derivatives showing over 70% inhibition of cell growth at specific concentrations .
Table 1: Anticancer Activity of Indole-Pyrazolone Derivatives
| Compound | Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| 6b | MCF-7 | 10 | 75 |
| 6e | HepG2 | 12 | 68 |
| 6a | A549 (Lung) | 15 | 70 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that certain derivatives possess activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups within the structure enhances their efficacy against these pathogens .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11 | E. coli | 32 µg/mL |
| 11 | S. aureus | 16 µg/mL |
| 11 | Pseudomonas aeruginosa | 64 µg/mL |
The mechanism underlying the biological activity of indole-pyrazolone derivatives is multifaceted. They are believed to interact with various molecular targets, including enzymes involved in cancer cell proliferation and bacterial resistance mechanisms. For example, studies suggest that these compounds may inhibit certain kinases and transcription factors that are crucial for tumor growth .
Case Studies
-
Study on Anticancer Efficacy :
A study by Selvam et al. synthesized a series of pyrazolone derivatives and tested them against MCF-7 cells. The most effective compound showed an IC50 value of 10 µM, significantly inhibiting tumor necrosis factor-alpha (TNF-α) production . -
Antimicrobial Evaluation :
In another investigation, Chovatia et al. reported the synthesis of pyrazole derivatives that were screened against multiple bacterial strains. Compound 4b exhibited promising results with MIC values lower than those of standard antibiotics like ampicillin .
Q & A
Q. What are the standard synthetic routes for preparing (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?
The compound is synthesized via a Knoevenagel condensation between 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one and 1H-indole-3-carbaldehyde. A typical protocol involves refluxing equimolar amounts of the precursors in ethanol with anhydrous sodium acetate as a catalyst for 4–6 hours. Optimization includes adjusting solvent polarity (e.g., DMF for poor solubility), temperature (80–100°C), and catalyst load (1.2–1.5 equivalents of NaOAc) to improve yields (70–85%) . Purity is enhanced via recrystallization from ethanol-DMF (1:1) .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the (4E)-configuration and structural integrity of this compound?
Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming the (4E)-stereochemistry and molecular geometry, as demonstrated for analogous pyrazolones . Complementary techniques include:
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Initial screening should focus on targets relevant to indole and pyrazolone pharmacophores, such as:
- Enzyme inhibition : Cyclooxygenase (COX) or lipoxygenase (LOX) assays using UV-Vis spectroscopy to monitor substrate conversion .
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC determination .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do substituent variations at the indole or pyrazolone rings influence the compound’s bioactivity and physicochemical properties?
Structure-activity relationship (SAR) studies reveal:
- Indole modifications : Electron-withdrawing groups (e.g., -NO) at the 5-position enhance COX-2 selectivity, while bulky substituents reduce solubility .
- Pyrazolone substitutions : A 3-methyl group improves metabolic stability compared to 3-aryl analogs .
- Solubility : LogP values increase with hydrophobic indole substituents, requiring formulation adjustments (e.g., PEGylation) for in vivo studies .
Q. How can contradictory spectral data (e.g., unexpected 1H^1H1H NMR shifts) be resolved during structural characterization?
Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies include:
- Variable-temperature NMR : To identify dynamic equilibria (e.g., enol-keto tautomers) .
- Deuterated solvents : DMSO-d stabilizes NH protons, while CDCl may mask them .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes like COX-2 or kinases .
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) in real-time .
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
Methodological Considerations
Q. How can researchers address low yields during scale-up synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic condensation steps .
- Catalyst screening : Transition-metal catalysts (e.g., ZnCl) may enhance regioselectivity .
- In-line purification : Flash chromatography or centrifugal partition chromatography (CPC) .
Q. What strategies mitigate stability issues (e.g., photodegradation) in aqueous formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
